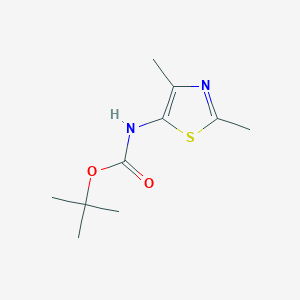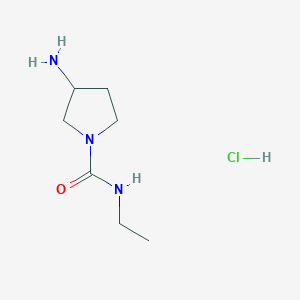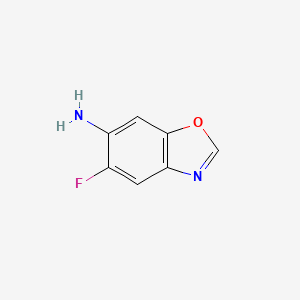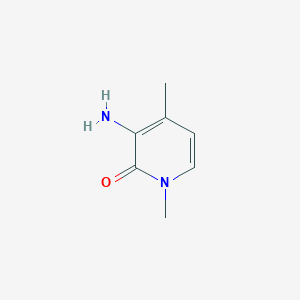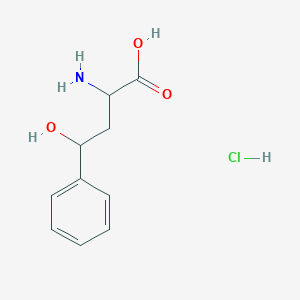
2-アミノ-4-ヒドロキシ-4-フェニルブタン酸塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride: is a chemical compound with the molecular formula C10H14ClNO3 and a molecular weight of 231.68 g/mol . This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is often used in research settings due to its unique chemical properties and potential biological activities.
科学的研究の応用
2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is utilized in the production of chiral intermediates and other fine chemicals.
作用機序
Target of Action
It’s known that similar compounds, such as ®-2-hydroxy-4-phenylbutanoate esters, are key precursors for the production of angiotensin-converting enzyme (ace) inhibitors . ACE inhibitors are important prescription drugs for preventing the formation of angiotensin II and lowering blood pressure .
Mode of Action
It’s known that similar compounds inhibit enkephalinase(s) to augment met5-enkephalin-induced anti-nociception .
Biochemical Pathways
Given its potential role as a precursor to ace inhibitors , it may be involved in the renin-angiotensin system, which regulates blood pressure and fluid balance.
Result of Action
Similar compounds are known to augment met5-enkephalin-induced anti-nociception , suggesting potential analgesic effects.
生化学分析
Biochemical Properties
2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as carbonyl reductases, which are involved in the reduction of ethyl 2-oxo-4-phenylbutanoate to produce optically active ®-2-hydroxy-4-phenylbutanoate esters . These interactions are crucial for the biocatalytic preparation of chiral compounds used in pharmaceuticals. The nature of these interactions involves the binding of 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride to the active sites of the enzymes, facilitating the reduction process.
Cellular Effects
2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, it has been observed to impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby altering gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of action of 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it has been found to inhibit certain enzymes involved in the production of vasoconstrictor angiotensin II, thereby lowering blood pressure . These binding interactions lead to changes in enzyme activity and subsequent alterations in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential long-term effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as reducing blood pressure by inhibiting angiotensin II production . At high doses, it can exhibit toxic or adverse effects, including potential damage to liver and kidney function. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride can be achieved through several synthetic routes. One common method involves the biocatalytic synthesis using phenylalanine dehydrogenase. This process involves the transformation of 2-oxo-4-phenylbutanoic acid to the desired product using recombinant aromatic L-amino acid transaminase . The reaction conditions typically include mild temperatures and pH levels to ensure high enantioselectivity and yield.
Industrial Production Methods: In industrial settings, the production of 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride may involve large-scale biocatalytic processes. These processes often utilize genetically modified enzymes to enhance the efficiency and yield of the desired product. The use of continuous product removal and fed-batch substrate addition can further improve the overall productivity of the process .
化学反応の分析
Types of Reactions: 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
類似化合物との比較
2-Hydroxy-4-phenylbutanoic acid: A precursor in the synthesis of angiotensin-converting enzyme inhibitors.
Phenylbutyric acid: Used in the treatment of urea cycle disorders and has anti-inflammatory properties.
L-Homophenylalanine: A key intermediate in the production of various pharmaceuticals.
Uniqueness: 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to act as a precursor for important pharmaceuticals further highlights its significance in scientific research and industrial applications.
特性
IUPAC Name |
2-amino-4-hydroxy-4-phenylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCENOFSMNCAGEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C(=O)O)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432677-71-8 |
Source


|
| Record name | 2-amino-4-hydroxy-4-phenylbutanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
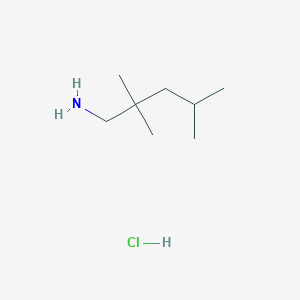

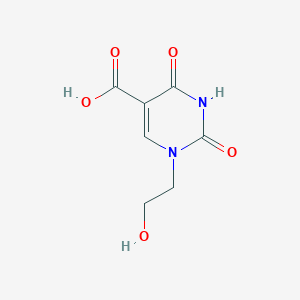
![2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377306.png)
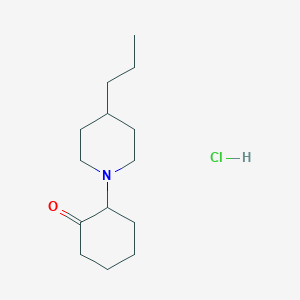
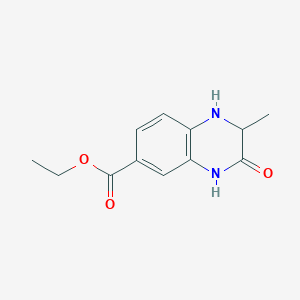
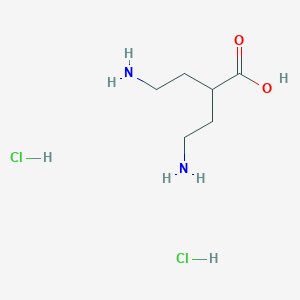
![2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377313.png)
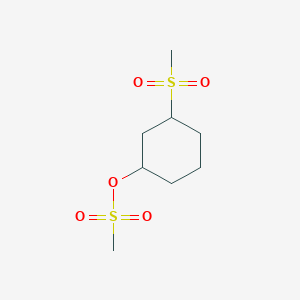
![octahydro-1H-pyrano[4,3-b]pyridine hydrochloride](/img/structure/B1377315.png)
